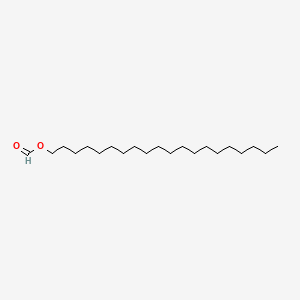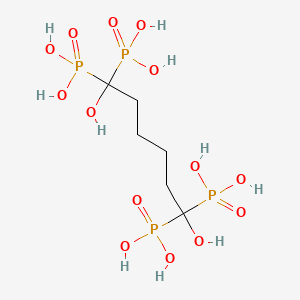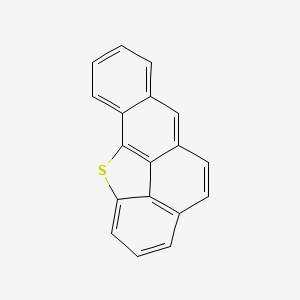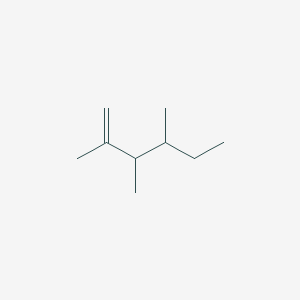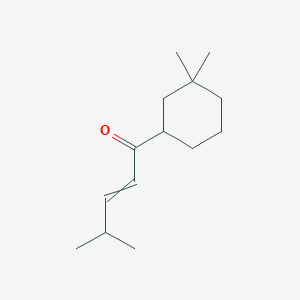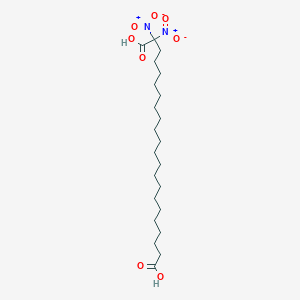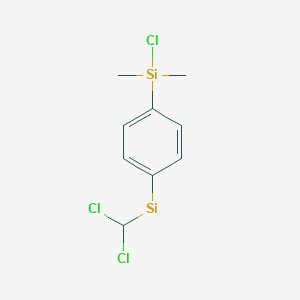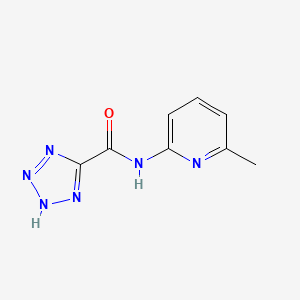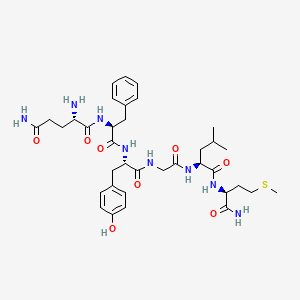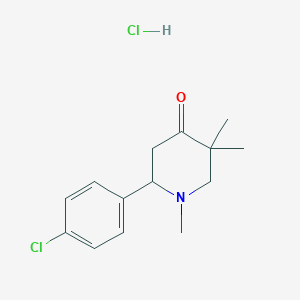![molecular formula C18H16O4 B14480167 2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid CAS No. 65540-46-7](/img/structure/B14480167.png)
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid typically involves the formation of the benzofuran ring followed by the introduction of the phenoxy and propanoic acid groups. Common synthetic routes include:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing a carbonyl group by dehydration.
Palladium-Catalyzed Ring Closure: This method uses palladium or platinum catalysts to facilitate the ring closure through an intramolecular Wittig reaction.
Intramolecular Friedel–Crafts Reaction: This method involves the cyclization of α-aryloxycarbonyls under acidic conditions.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been employed to construct complex benzofuran ring systems .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran derivative used in the treatment of skin diseases.
Bergapten: A benzofuran derivative with anti-inflammatory properties.
Uniqueness
2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzofuran ring with the phenoxy and propanoic acid groups allows for diverse chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
65540-46-7 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
2-[3-(1-benzofuran-2-yl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H16O4/c1-18(2,17(19)20)22-14-8-5-7-12(10-14)16-11-13-6-3-4-9-15(13)21-16/h3-11H,1-2H3,(H,19,20) |
Clave InChI |
ICJKNZIHSYDFFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
